molecular formula C17H16ClN3O B2932807 1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941927-42-0

1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2932807
CAS RN: 941927-42-0
M. Wt: 313.79
InChI Key: WIZWKYWSLZSQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLM-197 and is a potent inhibitor of cytokine signaling, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Anion Tuning in Hydrogel Formation

The application of urea derivatives in the formation of hydrogels is notable, with specific attention to how anions influence the gel's physical properties. Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The rheology and morphology of these gels are significantly affected by the anion present, suggesting a method for tuning these properties in hydrogel applications Lloyd & Steed, Soft Matter.

Enhancing Adventitious Root Formation

Research into urea derivatives has uncovered their potential in promoting cell division and differentiation in plants. Ricci and Bertoletti (2009) explored urea cytokinins, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), which have shown to exceed the cytokinin-like activity of adenine compounds, thus benefiting in vitro plant morphogenesis Ricci & Bertoletti, Plant biology.

Urea-Fluoride Interaction Studies

Boiocchi et al. (2004) investigated the interaction between urea derivatives and fluoride ions, observing that urea can form stable complexes with fluoride through hydrogen bonding, which subsequently can lead to urea deprotonation. This interaction is crucial for understanding the chemical behavior of urea derivatives in various scientific applications, from catalysis to sensor development Boiocchi et al., Journal of the American Chemical Society.

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, as potent neuropeptide Y5 (NPY5) receptor antagonists. This research contributes to the development of new therapeutic agents targeting NPY5 receptors for potential medical applications Fotsch et al., Journal of medicinal chemistry.

Potential Anticancer Agents

The synthesis and in vitro assay of 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlight the therapeutic application possibilities of urea derivatives. Gaudreault et al. (1988) found that these compounds exhibited at least comparable cytotoxicity to chlorambucil on human adenocarcinoma cells, suggesting a promising avenue for cancer treatment research Gaudreault et al., Journal of pharmaceutical sciences.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-7-8-12(18)9-14(11)19-17(22)20-15-10-21(2)16-6-4-3-5-13(15)16/h3-10H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZWKYWSLZSQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

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